

An In-depth Technical Guide to 3-Bromo-4-formylbenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

Cat. No.: B113230

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-formylbenzonitrile, also known as 2-bromo-4-cyanobenzaldehyde, is a substituted aromatic nitrile and aldehyde. Its bifunctional nature, featuring both a reactive aldehyde group and a nitrile group on a halogenated benzene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

3-Bromo-4-formylbenzonitrile is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below. While some experimental data is available, other values are predicted based on computational models.

Identifier	Value
IUPAC Name	3-bromo-4-formylbenzonitrile[1]
Synonyms	2-Bromo-4-cyanobenzaldehyde[2][3], 3-Bromo-4-formyl-benzonitrile
CAS Number	89891-69-0[2][3]
Molecular Formula	C ₈ H ₄ BrNO[2][3]
Molecular Weight	210.03 g/mol [2][3]
Canonical SMILES	<chem>C1=CC(=C(C=C1C#N)Br)C=O</chem> [1]
InChI	InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H[1]
InChIKey	ADHKMYHLJHBOKB-UHFFFAOYSA-N[1]

Physical Property	Value	Source
Melting Point	121-124 °C	Experimental
Boiling Point	308 °C	Predicted
Solubility	No experimental data available. Predicted to be soluble in a range of organic solvents.	-
pKa	No experimental data available.	-
LogP	1.8	Predicted

Spectroscopic Data (Predicted)

While experimental spectra for **3-Bromo-4-formylbenzonitrile** are not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal for the aldehyde proton.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.2	s	-
Aromatic-H	7.5 - 8.5	m	-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals.

Carbon	Predicted Chemical Shift (ppm)
C=O (Aldehyde)	188 - 195
C-Br	120 - 130
C-CN	110 - 120
C≡N (Nitrile)	115 - 125
Aromatic C-H	125 - 140
Aromatic C (quaternary)	130 - 150

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the aldehyde and nitrile functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile)	2220 - 2240	Strong, Sharp
C=O (Aldehyde)	1690 - 1715	Strong
C-H (Aldehyde)	2820 - 2850 and 2720 - 2750	Medium (doublet)
C-H (Aromatic)	3000 - 3100	Medium
C-Br	500 - 600	Medium to Strong

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
209/211	Molecular ion (M ⁺) and M+2 isotope peak for Bromine
182/184	[M-CHO] ⁺
102	[M-Br-CHO] ⁺

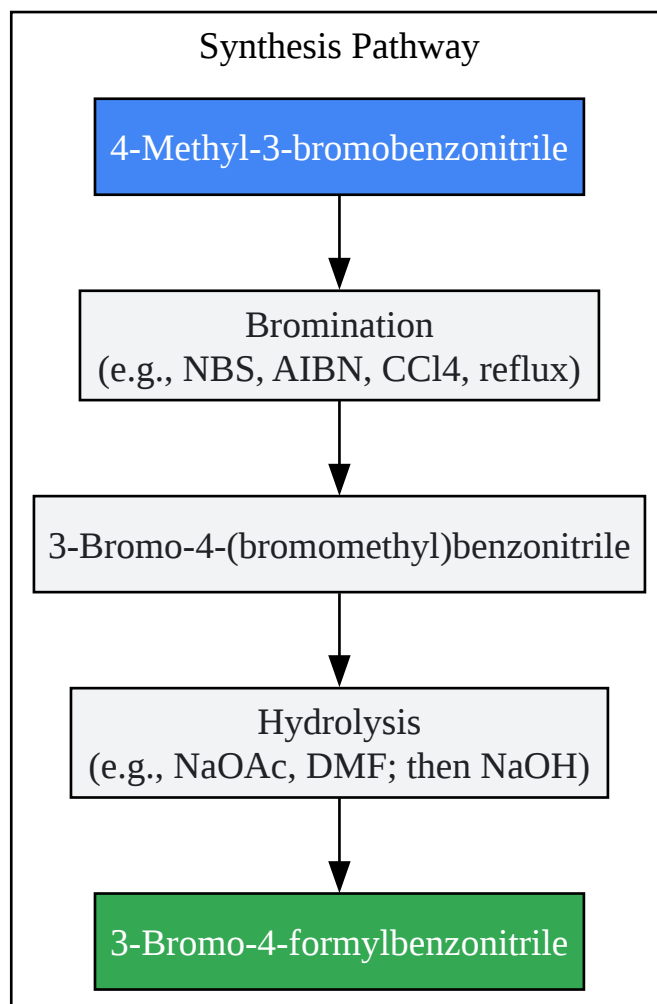
Chemical Reactivity and Synthesis

3-Bromo-4-formylbenzonitrile possesses three reactive sites: the aldehyde, the nitrile, and the carbon-bromine bond. The aldehyde group can undergo nucleophilic addition and oxidation/reduction reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Proposed Synthesis Workflow

A common synthetic route to **3-Bromo-4-formylbenzonitrile** likely involves the bromination of 4-formylbenzonitrile or the oxidation of 3-bromo-4-methylbenzonitrile. A detailed experimental

protocol for a similar compound, 4-bromo-3-formylbenzonitrile, has been reported and can be adapted.



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Caption: Proposed synthesis of **3-Bromo-4-formylbenzonitrile**.

Experimental Protocols

While a specific, validated protocol for the synthesis of **3-Bromo-4-formylbenzonitrile** is not available in the cited literature, the following is a generalized procedure based on the synthesis of a positional isomer, which can serve as a starting point for optimization.

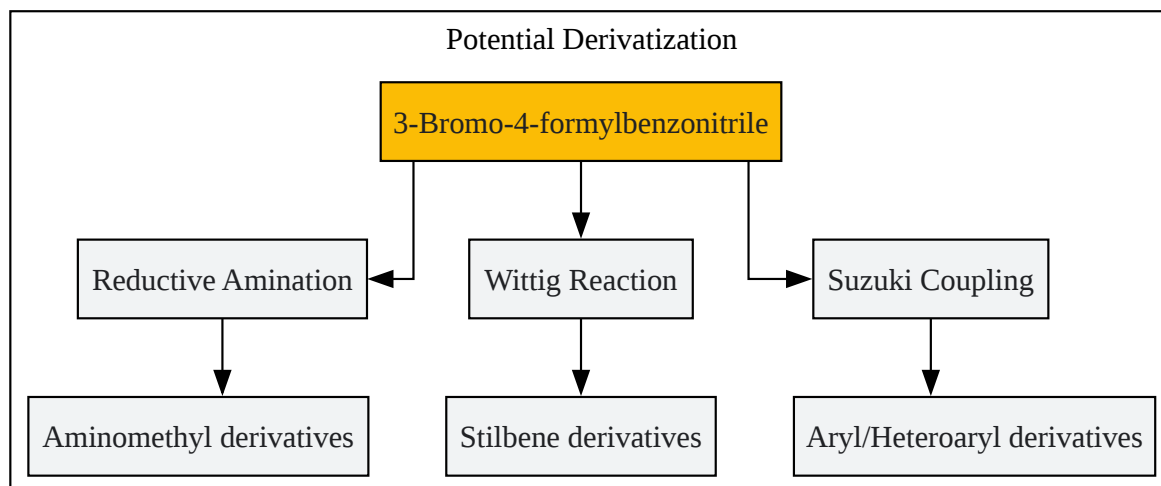
Synthesis of 4-Bromo-3-formylbenzonitrile (for adaptation):

- **Materials:** 4-bromo-3-methylbenzonitrile, N-bromosuccinimide (NBS), 2,2'-azobis(2-methylpropionitrile) (AIBN), carbon tetrachloride (CCl₄), dimethylformamide (DMF), sodium acetate (NaOAc), sodium hydroxide (NaOH), methanol, ethyl acetate, hexane, silica gel.
- **Step 1: Bromination.** 4-bromo-3-methylbenzonitrile is dissolved in CCl₄. NBS and a catalytic amount of AIBN are added. The mixture is refluxed for several hours. After completion, the reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure.
- **Step 2: Hydrolysis.** The crude brominated intermediate is dissolved in DMF, and sodium acetate is added. The mixture is heated. This is followed by hydrolysis with aqueous NaOH in methanol.
- **Purification:** The final product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of **3-Bromo-4-formylbenzonitrile** is limited in publicly available literature. However, the benzonitrile scaffold is present in numerous biologically active molecules. For instance, some brominated isatin derivatives, which share some structural similarities, have been investigated for their anticancer activities.

Given its chemical reactivity, **3-Bromo-4-formylbenzonitrile** is a promising starting material for the synthesis of libraries of compounds for drug discovery screening. The aldehyde can be used to synthesize imines, oximes, and other derivatives, while the bromo- and nitrile-functionalities allow for a diverse range of further modifications.



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Caption: Potential derivatization of **3-Bromo-4-formylbenzonitrile**.

No specific signaling pathways involving **3-Bromo-4-formylbenzonitrile** have been identified in the reviewed literature.

Safety and Handling

3-Bromo-4-formylbenzonitrile is classified as harmful and an irritant. The following GHS hazard statements apply:

- H302: Harmful if swallowed[4]
- H315: Causes skin irritation[4]
- H319: Causes serious eye irritation[4]
- H335: May cause respiratory irritation[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-4-formylbenzonitrile is a versatile building block with significant potential in synthetic organic chemistry, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. While detailed experimental data on its properties and reactivity are still emerging, this guide provides a solid foundation for researchers interested in utilizing this compound in their work. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

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